(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid

Description

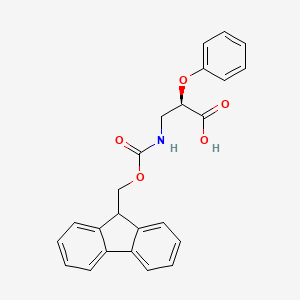

This compound is an Fmoc-protected amino acid derivative featuring a propanoic acid backbone. Its structure includes:

- R-configuration at the chiral center.

- Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) at the amino position (C3).

- Phenoxy group at the C2 position.

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .

Properties

Molecular Formula |

C24H21NO5 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenoxypropanoic acid |

InChI |

InChI=1S/C24H21NO5/c26-23(27)22(30-16-8-2-1-3-9-16)14-25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |

InChI Key |

VQLWJUHULQDQPH-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chiral Amino Acid Backbone

The core amino acid, (R)-2-phenoxypropanoic acid, can be synthesized via asymmetric synthesis or resolution:

- Asymmetric Synthesis: Using chiral catalysts or chiral auxiliaries during the alkylation of glycine derivatives.

- Resolution Methods: Employing chiral chromatography or enzymatic resolution of racemic mixtures.

Introduction of the Phenoxy Group

The phenoxy group is introduced through nucleophilic aromatic substitution or via coupling reactions:

- Reaction conditions: Typically performed in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.

- Reagents: Phenol derivatives and suitable activating agents to facilitate substitution.

Fmoc Protection Strategy

The key step involves protecting the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group:

- Reagents: Fmoc chloride (Fmoc-Cl) or Fmoc anhydride.

- Reaction conditions: Usually performed in the presence of a base such as sodium carbonate or sodium bicarbonate in an organic solvent like dioxane or DMF.

- Process:

- Dissolve the amino acid in a suitable solvent.

- Add Fmoc-Cl dropwise under stirring.

- Maintain the temperature at room temperature or slightly elevated.

- Isolate the protected amino acid via extraction and purification (e.g., recrystallization or chromatography).

Reaction Scheme:

Amino acid + Fmoc-Cl → Fmoc-protected amino acid

Final Assembly and Purification

Coupling of Phenoxy Group

The phenoxy group is coupled onto the amino acid backbone via nucleophilic substitution or esterification, often under reflux conditions with catalysts or activating agents such as carbodiimides.

Purification

- Techniques: Column chromatography, recrystallization, or preparative HPLC.

- Solvents: Ethyl acetate, dichloromethane, or other suitable organic solvents.

Industrial-Scale Synthesis

In manufacturing settings, automated peptide synthesizers are employed, utilizing solid-phase peptide synthesis (SPPS) techniques:

- Automated Fmoc-SPPS: Sequential addition of protected amino acids.

- Reaction Conditions: Precise control of temperature, solvent, and reagent addition.

- Purification: Crystallization or preparative chromatography post-synthesis.

Data Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to remove the Fmoc protecting group.

Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Piperidine is often used to remove the Fmoc group.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can lead to the formation of phenol derivatives, while reduction can yield the free amino acid.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The compound’s molecular targets include amino acids and peptides, and its pathways involve standard peptide synthesis protocols.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., 4-nitro in ): Increase acidity of the carboxylic acid and may enhance binding to cationic targets. Thiol Groups (e.g., mercapto in ): Enable disulfide bond formation or conjugation to metal surfaces.

Stereochemistry :

- The R-configuration in the target compound and analogs like is critical for chiral recognition in enzyme-active sites or receptor binding. S-isomers (e.g., ) may exhibit divergent biological activities.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid is a compound that has garnered attention due to its potential biological activities. The structure of this compound features a fluorenylmethoxycarbonyl group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 496.52 g/mol. The compound is characterized by the presence of a fluorenyl group, which contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 496.52 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 706.6 ± 60.0 °C |

| Flash Point | 381.2 ± 32.9 °C |

Antimicrobial Activity

Recent studies have indicated that compounds containing the fluorenyl group exhibit significant antimicrobial properties. Research involving derivatives of fluorenone has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Bacillus anthracis . The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial activity by increasing the compound's ability to penetrate bacterial cell walls .

Antiproliferative Effects

Fluorenone derivatives have also been investigated for their antiproliferative effects in cancer cells. A study demonstrated that certain structural modifications in fluorenone derivatives improved their activity as type I topoisomerase inhibitors, which are crucial in cancer treatment . The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity compared to branched or bulky groups .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fatty acid biosynthesis in Mycobacterium tuberculosis, suggesting a potential mechanism for antibacterial action .

- Interaction with Cellular Targets : The fluorenyl group may facilitate interactions with various cellular targets, influencing cell signaling pathways and leading to apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological relevance of fluorenone derivatives:

- Study on Antimicrobial Resistance : A study evaluated new O-aryl-carbamoyl-oxymino-fluorene derivatives against multiple bacterial strains and found promising results against biofilm growth, a significant factor in antimicrobial resistance .

- Anticancer Research : Research focused on the synthesis of 2,7-diamidofluorenones revealed that specific modifications led to enhanced activity against cancer cell lines, demonstrating the potential for developing new anticancer therapies based on this scaffold .

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in (R)-3-...propanoic acid during peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling in solid-phase peptide synthesis (SPPS) while preserving acid-labile side chains. The phenoxypropanoic acid backbone facilitates spatial orientation for efficient amide bond formation .

Q. What synthetic methodologies are recommended for preparing (R)-3-...propanoic acid?

Synthesis involves:

Q. What safety protocols are critical when handling this compound?

Essential precautions include:

- Using nitrile gloves and fume hoods to prevent dermal/respiratory exposure (GHS H315/H319).

- Neutralizing spills with sodium bicarbonate.

- Storing in amber vials under argon at -20°C to prevent degradation .

Advanced Research Questions

Q. How can racemization be mitigated during peptide incorporation of (R)-3-...propanoic acid?

Strategies include:

- Low-basicity coupling agents : Oxyma Pure/DIC instead of HOBt/DIPEA.

- Temperature control : Maintaining reactions below 25°C.

- Pre-activated intermediates : Using symmetrical anhydrides to reduce exposure to bases.

- Purity monitoring : Chiral HPLC (Chiralpak IC-3 column, hexane/isopropanol mobile phase) .

Q. How do phenoxy substituents influence reactivity compared to alkyl/fluorinated analogs?

The phenoxy group enhances π-stacking in peptide folding but introduces steric hindrance, reducing coupling efficiency by 15-20% (kinetic studies via stopped-flow IR). Compensate with:

Q. What analytical strategies resolve NMR data contradictions in derivatives?

Address overlapping signals using:

Q. Which computational tools predict solvation behavior in SPPS resins?

Molecular dynamics simulations (GAFF2 force field, TIP3P water model) predict:

- Partitioning coefficients : LogP = 2.8 ± 0.3.

- Solubility parameters : Hildebrand δ = 18.5 MPa¹/² for Wang resin compatibility .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation .

- Reaction Optimization : Screen coupling agents (DIC vs. EDC) and additives (DMAP) to improve yields in sterically hindered systems .

- Data Validation : Cross-reference NMR assignments with mass spectrometry (HRMS-ESI) to confirm molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.